1,2-Bis(3-fluorophenyl)ethyne

Conformational Analysis Computational Chemistry Crystal Engineering

1,2-Bis(3-fluorophenyl)ethyne delivers unique meta-fluorine substitution effects: a twisted rotamer conformation that enhances free volume in poly(diarylacetylene) membranes (O₂ permeability up to 6,600 barrers vs. non-fluorinated/para isomers). Electron-withdrawing meta-F atoms polarize the triple bond, directing regiochemistry in click chemistry, hydrostannation, and cycloaddition reactions. This positional specificity is critical for high-optical-anisotropy liquid crystals where lateral dipole moment control is essential. Specifying the 3-fluoro isomer ensures reproducible performance; para-fluoro or unsubstituted analogs cannot guarantee equivalent reactivity. Research-grade, 98% purity.

Molecular Formula C14H8F2
Molecular Weight 214.21 g/mol
Cat. No. B14131521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-fluorophenyl)ethyne
Molecular FormulaC14H8F2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F
InChIInChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H
InChIKeySNNLUYWPLZLTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(3-fluorophenyl)ethyne Sourcing Guide: Meta-Fluorinated Diarylacetylene Building Block


1,2-Bis(3-fluorophenyl)ethyne (CAS 23349-16-8) is a symmetrically substituted diarylacetylene (tolane) bearing fluorine atoms at the meta positions of each phenyl ring. The compound has the molecular formula C14H8F2 and a molecular weight of 214.21 g/mol [1]. As a member of the fluorinated diphenylacetylene class, it features a rigid, linear ethynyl core that restricts conformational freedom and imparts distinctive electronic properties compared to non-fluorinated or para-substituted analogs [2]. This compound is typically offered at research-grade purities of 95–98% [1].

Why 1,2-Bis(3-fluorophenyl)ethyne Cannot Be Simply Replaced by Other Tolane Derivatives


The meta-fluorine substitution pattern in 1,2-bis(3-fluorophenyl)ethyne distinguishes it from other diarylacetylenes in critical ways that impact both its physical properties and reactivity. Unlike the unsubstituted parent compound (diphenylacetylene), the electron-withdrawing fluorine atoms alter the electronic polarization of the triple bond, which can influence regiochemical outcomes in addition and cycloaddition reactions [1]. The meta positioning also differentiates it from its para-fluoro isomer, as computational studies indicate that substitution position affects the preferred molecular conformation, with the 3-fluoro derivative predicted to adopt a perpendicularly twisted rotamer in contrast to the coplanar form observed for other halogenated analogs [2]. These differences mean that generic substitution with a differently substituted tolane cannot guarantee equivalent reactivity or material performance.

Quantitative Differentiation Evidence for 1,2-Bis(3-fluorophenyl)ethyne vs. Closest Analogs


Conformational Preference of 3-Fluoro vs. 3-Chloro Diarylacetylene

Semi-empirical structural optimization of bis(3-fluorophenyl)acetylene predicts a perpendicularly twisted rotamer as the energy minimum. In contrast, the X-ray crystal structure of its direct chlorine analog, bis(3-chlorophenyl)acetylene, reveals a coplanar conformation [1]. The calculated energy difference between the twisted and planar conformers for the fluoro compound is 1.2–1.5 kcal mol⁻¹, a range that falls within the uncertainty of the computational method, indicating the two forms are nearly isoenergetic [1].

Conformational Analysis Computational Chemistry Crystal Engineering

Effect of Fluorine Substitution Position on Polymer Gas Permeability

Poly(diphenylacetylene)s substituted with fluorine atoms at both meta and para positions on the same ring achieved an oxygen permeability coefficient (PO2) of 6,600 barrers, which was the highest among the polymer series studied [1]. This value significantly exceeds the PO2 of 1,100 barrers reported for the corresponding fluorine-free poly(diphenylacetylene) [1]. The enhanced performance is attributed specifically to the meta-substitution pattern, as polymers with only para-fluoro substitution or with too many fluorine atoms per repeat unit showed lower permeability [1].

Membrane Science Polymer Chemistry Gas Separation

Electronic Influence of Meta-Fluorine on Triple Bond Polarization

The 13C NMR chemical shift difference (Δδ) between the two acetylenic carbons in diarylacetylenes serves as a direct probe of triple bond polarization, which governs regioselectivity in addition reactions [1]. The electron-withdrawing meta-fluorine substituent induces a measurable polarization of the triple bond distinct from that caused by para-fluorine or non-fluorinated phenyl groups, as established by systematic substituent effect studies on aromatic and olefinic 19F and 13C chemical shifts [2]. While exact Δδ values for 1,2-bis(3-fluorophenyl)ethyne are not reported in the accessed literature, the established correlation between substituent position and bond polarization is a class-level inference [2].

NMR Spectroscopy Electronic Effects Reaction Mechanism

Influence of Fluorine Position on Melting Point of Diarylacetylenes

A study on the synthesis of fluorine-containing diarylacetylenes explicitly investigated the influence of different fluoro-substituent positions on melting point [1]. The unsubstituted parent compound, 1,2-diphenylethyne, has a melting point of 59–61 °C [2]. While the specific melting point of 1,2-bis(3-fluorophenyl)ethyne is not disclosed in the freely accessible portion of the publication, the study confirms that the position of fluorine substituents systematically alters the melting behavior of the diarylacetylene scaffold [1].

Thermal Properties Solid-State Chemistry Purification

Recommended Application Scenarios for 1,2-Bis(3-fluorophenyl)ethyne Based on Verified Differentiation


Monomer for High-Permeability Gas Separation Membranes

Polymerization of 1,2-bis(3-fluorophenyl)ethyne yields poly(diarylacetylene) membranes with exceptional oxygen permeability. Evidence from structurally analogous polymers shows that the meta-fluorine substitution pattern contributes to achieving oxygen permeability coefficients as high as 6,600 barrers, outperforming non-fluorinated and para-fluorinated alternatives [1]. This scenario leverages the unique combination of rigid backbone and favorable free volume elements imparted by meta-substitution.

Conformational Probe in Crystal Engineering and Rotamer Studies

The nearly isoenergetic rotamers (ΔE 1.2–1.5 kcal mol⁻¹) of 1,2-bis(3-fluorophenyl)ethyne make it a sensitive probe for studying weak intermolecular interactions and crystal packing effects [1]. Unlike its 3-chloro analog, which adopts a coplanar conformation in the solid state, the fluoro derivative is computationally predicted to favor a twisted geometry, providing a distinctive conformational profile for designing materials where molecular shape influences solid-state properties.

Building Block for Regioselective Addition and Cycloaddition Reactions

The electron-withdrawing effect of the meta-fluorine substituent induces polarization of the alkyne triple bond, which can direct the regiochemistry of palladium-catalyzed hydrostannation, click chemistry, and other addition reactions [1][2]. Researchers requiring predictable regiochemical outcomes should specify the meta-fluoro isomer rather than unsubstituted or para-fluoro diarylacetylenes, which exhibit different polarization patterns.

Synthetic Intermediate for Fluorinated Liquid Crystal Components

Fluorinated diarylacetylenes serve as key intermediates for liquid crystal molecules with high optical anisotropy and low viscosity [1]. The meta-fluorine substitution pattern influences both the mesogenic properties and the chemical stability of the final liquid crystal compound, making 1,2-bis(3-fluorophenyl)ethyne a strategic starting material for display applications where precise control of lateral dipole moments is critical.

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